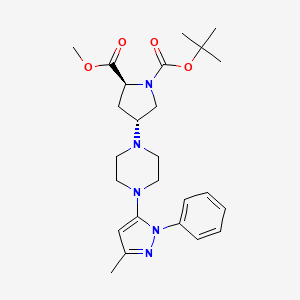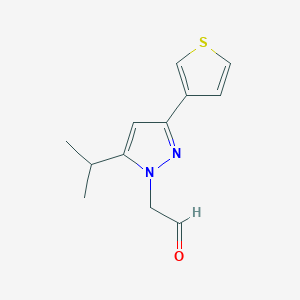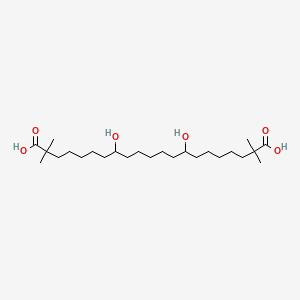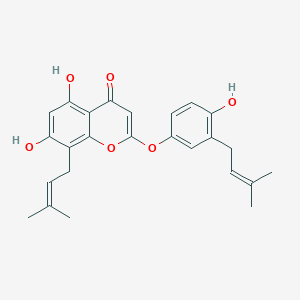
(S,R,S)-AHPC-CO-PEG3-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-AHPC-CO-PEG3-propargyl is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-CO-PEG3-propargyl typically involves multiple steps, starting from commercially available precursors. The process often includes the following steps:
Formation of the AHPC Core: The AHPC core is synthesized through a series of reactions, including condensation and cyclization reactions.
Attachment of PEG3: Polyethylene glycol (PEG3) is attached to the AHPC core through esterification or amidation reactions.
Introduction of the Propargyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-CO-PEG3-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or thiol compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiol compounds in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
(S,R,S)-AHPC-CO-PEG3-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-CO-PEG3-propargyl involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain proteins or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or experimental outcome.
Comparison with Similar Compounds
Similar Compounds
(S,R,S)-AHPC-CO-PEG7-propargyl: Similar in structure but with a longer PEG chain.
(R,S,R)-AHPC-CO-PEG3-propargyl: Differing in stereochemistry, which affects its reactivity and interactions.
Uniqueness
(S,R,S)-AHPC-CO-PEG3-propargyl is unique due to its specific stereochemistry and the presence of the propargyl group, which provides versatility in chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and development.
Properties
Molecular Formula |
C32H44N4O7S |
|---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H44N4O7S/c1-6-12-41-14-16-43-17-15-42-13-11-27(38)35-29(32(3,4)5)31(40)36-20-25(37)18-26(36)30(39)33-19-23-7-9-24(10-8-23)28-22(2)34-21-44-28/h1,7-10,21,25-26,29,37H,11-20H2,2-5H3,(H,33,39)(H,35,38)/t25-,26+,29-/m1/s1 |
InChI Key |
VAUAWSOCVFFOPH-UWPQIUOOSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCC#C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)




![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)

![4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)


